2-(3-Bromo-4-methoxyphenyl)pyrrolidine

Description

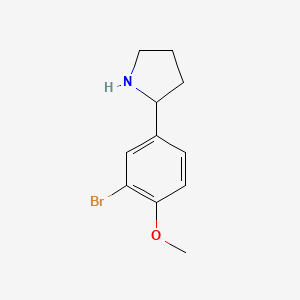

2-(3-Bromo-4-methoxyphenyl)pyrrolidine is a brominated aromatic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-bromo-4-methoxyphenyl group.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |

InChI Key |

QWDMTQUIPNUQNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

- Substitution reactions can yield various substituted pyrrolidine derivatives.

- Oxidation reactions can produce aldehydes or carboxylic acids.

- Reduction reactions can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.

Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Bromo-4-fluorophenyl)pyrrolidine (CAS 1260742-59-3)

- Structural Differences : The fluorine atom at the 4-position replaces the methoxy group in the target compound.

- Molecular Weight: 244.10 g/mol (C₁₀H₁₁BrFN) vs. ~255.9 g/mol (estimated for C₁₁H₁₄BrNO).

- Electronic Effects : Fluorine is electron-withdrawing (-I effect), while methoxy is electron-donating (+M effect). This difference alters the phenyl ring’s electron density, impacting electrophilic substitution reactivity.

- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design, whereas methoxy groups may improve solubility .

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine (CAS 332354-62-8)

- Structural Differences : A sulfonyl (-SO₂-) group bridges the phenyl ring and pyrrolidine, unlike the direct C–N bond in the target compound.

- Molecular Weight: 334.23 g/mol (C₁₁H₁₄BrNO₃S) vs. ~255.9 g/mol.

- Reactivity : The sulfonyl group increases polarity and hydrogen-bonding capacity, making this compound more suited for applications requiring strong intermolecular interactions (e.g., enzyme inhibition). The absence of sulfonyl in the target compound suggests reduced acidity and different pharmacokinetic profiles .

2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)

- Structural Differences : A pyridine ring replaces pyrrolidine, and a bromomethyl (-CH₂Br) group substitutes the bromo-methoxy phenyl group.

- Molecular Weight : 262.13 g/mol (C₁₂H₁₁BrN) vs. ~255.9 g/mol.

- Reactivity : The bromomethyl group is highly reactive in alkylation reactions, whereas the target compound’s bromo-methoxy phenyl group may favor aryl coupling or nucleophilic aromatic substitution. Pyridine’s aromatic nitrogen also introduces distinct electronic properties compared to pyrrolidine’s saturated amine .

3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine Hydrochloride

- Structural Differences: Additional chloro (-Cl) and dimethyl (-CH₃) substituents on the phenyl ring, with a phenoxy (-O-) linker.

- Molecular Weight: Not explicitly stated, but likely >300 g/mol due to multiple substituents.

- The hydrochloride salt form increases water solubility, a feature absent in the neutral target compound .

Key Research Findings

- Electronic Effects : Methoxy groups enhance electron density on the phenyl ring, facilitating electrophilic aromatic substitution (e.g., bromination or nitration), whereas fluorine or sulfonyl groups reduce reactivity in such processes .

- Steric Influence : Bulkier substituents (e.g., dimethyl in ’s compound) hinder access to the reaction site, impacting catalytic coupling efficiency compared to the target compound .

- Pharmacological Potential: Pyrrolidine derivatives with halogenated aryl groups are frequently investigated as dopamine receptor ligands or enzyme inhibitors, with substituent choice critically affecting binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.